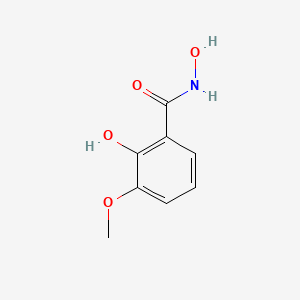

2,N-Dihydroxy-3-methoxy-benzamide, 95%

Description

2,N-Dihydroxy-3-methoxy-benzamide (molecular formula: C₈H₉NO₄, molecular weight: 199.16 g/mol) is a benzamide derivative characterized by hydroxyl groups at the 2-position of the benzene ring and the amide nitrogen, along with a methoxy group at the 3-position. The "95%" purity designation indicates high-grade material suitable for research applications, particularly in medicinal chemistry and catalysis .

Properties

IUPAC Name |

N,2-dihydroxy-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-6-4-2-3-5(7(6)10)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABFXMPWTNNGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown diverse biological activities.

Mode of Action

It’s worth noting that benzamides have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. N-Benzoyl-2-hydroxybenzamide ()

- Structure : Features a 2-hydroxybenzamide core with a cyclohexanecarbonyl substituent.

- Key Differences : Lacks the 3-methoxy group and the N-hydroxy moiety.

- Properties: Exhibits 100% HPLC purity and a molecular ion peak at m/z 248 (M+H)⁺.

- Synthesis : Prepared via reaction of salicylamide with acyl chlorides, yielding 48% after purification .

B. N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide ()

- Structure : Contains three methoxy groups (3,4,5-positions) and a benzimidazole-cyanide substituent.

- Key Differences : Multiple methoxy groups increase electron density and may enhance solubility compared to the target compound.

- Properties : Melting point 247–250°C; 72% yield. The trimethoxy pattern is associated with improved metabolic stability in drug candidates .

C. 2-Hydroxy-N-(3-methoxyphenyl)benzamide ()

- Structure : Methoxy group at the 3-position of the phenyl ring attached to the amide nitrogen.

- Key Differences : The hydroxyl group is only at the 2-position of the benzene ring, lacking the N-hydroxy group.

- Properties: Molecular weight 243.26 g/mol.

Physicochemical and Spectroscopic Properties

The target compound’s lack of reported melting point or NMR data highlights a gap in the literature. Comparatively, trimethoxy derivatives (e.g., ) exhibit higher molecular weights and distinct downfield shifts for methoxy protons (~3.90 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.